3-(4-ethoxyphenyl)-1-(3-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic system comprising a benzothieno[2,3-d]pyrimidine-2,4-dione core. Key structural features include:
- Position 1: A 3-methylbenzyl substituent, enhancing hydrophobic interactions with biological targets.
This scaffold is structurally related to bioactive pyrimidine derivatives, which are explored for anticancer, antimicrobial, and anti-inflammatory applications .
Properties
Molecular Formula |
C26H26N2O3S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H26N2O3S/c1-3-31-20-13-11-19(12-14-20)28-24(29)23-21-9-4-5-10-22(21)32-25(23)27(26(28)30)16-18-8-6-7-17(2)15-18/h6-8,11-15H,3-5,9-10,16H2,1-2H3 |
InChI Key |
NBPUUGFOPCSADH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC(=C4)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 366.47 g/mol
- IUPAC Name : 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
The compound features a complex structure that includes a benzothieno-pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance:
- A series of pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines. Notably, compounds with similar structural motifs showed promising results in inhibiting tumor growth in vitro and in vivo models .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit antimicrobial properties:
- In vitro studies have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured to assess antibacterial activity .
- Compounds with similar structures were evaluated for antifungal activity against Candida albicans and Aspergillus niger, showing varying degrees of effectiveness .
Anti-inflammatory and Analgesic Properties
Compounds derived from the benzothieno-pyrimidine scaffold have also been investigated for their anti-inflammatory properties:
- In animal models, these compounds demonstrated significant reductions in inflammation markers and pain response .
The biological activities of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects that promote apoptosis or inhibit inflammation.
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of related compounds on human cancer cell lines (MCF-7 and HCT116), it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
Study 2: Antimicrobial Testing
A comparative analysis was conducted on a series of benzothieno-pyrimidines against common pathogens. Results indicated that compounds similar to the target molecule displayed strong antibacterial activity with zones of inhibition ranging from 10 mm to 24 mm depending on the bacterial strain tested .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The compound’s thienopyrimidine framework exhibits reactivity patterns influenced by annulation with the pyrimidine ring. Key electrophilic substitutions include:
| Reaction Type | Position | Conditions | Key Observations |
|---|---|---|---|
| Nitration | Position 7 | Nitric acid, sulfuric acid | Directed by the electron-rich thienyl ring and pyrimidine annulation |
| Halogenation | Position 7 | Halogenating agents (e.g., Cl₂) | Preferential attack at position 7 due to conjugation effects |
| Alkylation | Position 7 | Alkyl halides, Lewis acids | Enhanced reactivity compared to unsubstituted thiophenes |
| Vilsmeier Formylation | Position 7 | DMF, POCl₃, formamide | Formylation at position 7, consistent with thiophene analogs |
Electrophilic substitution occurs predominantly at position 7 of the thienopyrimidine core, as observed in related thieno[3,2-d]pyrimidines . The fused pyrimidine ring modulates reactivity compared to isolated thiophene systems, directing electrophiles to the sulfur-proximal position .
Nucleophilic Substitution Reactions
The dione functionality (positions 2 and 4) may participate in nucleophilic substitution, though specific examples are less documented:
| Reaction Type | Position | Conditions | Key Observations |
|---|---|---|---|
| Hydrolysis | Positions 2 and 4 | Acidic or basic conditions | Potential cleavage of the dione group, yielding carboxylic acids or amides |
Hydrolysis of the dione moiety could generate reactive intermediates, though detailed mechanistic studies are required to confirm regioselectivity.
Oxidation
The tetrahydrobenzothieno core may undergo oxidation, though specific pathways depend on the solvent and oxidizing agent (e.g., peracids or metal oxides).
Coordination Chemistry
The pyrimidine ring’s nitrogen atoms could act as ligands in metal coordination, though experimental data for this compound are unavailable.
Comparison of Reactivity Across Related Compounds
The fused benzothienopyrimidine core in the target compound introduces additional conjugation, potentially stabilizing intermediates during electrophilic substitution .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Impacts
Key Observations:
Substituent Position: The 3-methylbenzyl group at position 1 in the target compound contrasts with sulfanyl-linked benzyl groups (e.g., ), altering steric bulk and binding pocket compatibility. Ethoxy vs.
Core Modifications :
- Tetrahydrobenzene Ring : Present in the target compound and analogs (e.g., ), this feature improves solubility over fully aromatic systems (e.g., pyrido[1,2-c]pyrimidines in ).
- Sulfanyl vs. Alkyl Linkages : Sulfanyl-containing analogs (e.g., ) may exhibit higher metabolic instability but offer sites for prodrug derivatization.
Key Insights:
- Anticancer Potential: Analogs with electron-withdrawing groups (e.g., bromophenoxy ) or planar substituents (e.g., thiazolyl ) show enhanced cytotoxicity.
- Anti-inflammatory Activity: Hydrazino and amino derivatives (e.g., ) demonstrate COX-2 selectivity, suggesting the target compound’s benzyl group may optimize selectivity.
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The target compound’s tetrahydrobenzene ring and ethoxyphenyl group balance solubility (≈20 µg/mL in PBS) and lipophilicity, outperforming fully aromatic analogs (e.g., ).
- Metabolic Stability : Sulfanyl-containing analogs (e.g., ) are prone to oxidation, whereas the target compound’s benzyl group may confer slower hepatic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
